Lipophilicity Advantage Over Non-Fluorinated Analogs
The predicted logP of 1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one (3.00) is 0.39 units higher than the methyl ketone homolog (2.61) and 1.44 units higher than the 4-methyl analog (1.56), indicating substantially greater lipophilicity. This difference is expected to enhance passive membrane permeability and tissue distribution .
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.0037 |
| Comparator Or Baseline | CAS 228572-69-8 (methyl ketone): logP = 2.6136; CAS 15482-26-5 (4-methyl): logP = 1.5585; CAS 1127-97-5 (4-chloro): logP = 2.6383 |
| Quantified Difference | ΔlogP = +0.39 vs. methyl ketone; ΔlogP = +1.44 vs. 4-methyl analog |
| Conditions | Predicted values (XlogP) from vendor computational chemistry databases |
Why This Matters
Higher lipophilicity can translate into improved membrane permeability and oral bioavailability in drug discovery programs, making this compound a more favorable starting point for lead optimization than its less lipophilic analogs.
